cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a cyclopropyl group, a piperazine ring, a triazolopyrimidine ring, and a tolyl group. These types of compounds are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are typically synthesized through multi-step processes involving various types of organic reactions . For example, triazolopyrimidines can be synthesized through a cascade process engaging multiple reactive centers .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the triazolopyrimidine ring might participate in various types of organic reactions .Mechanism of Action
Target of Action
The compound, also known as 1-cyclopropanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class Similar compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have been found to inhibit usp28, a deubiquitinating enzyme .
Mode of Action
It’s known that the terminal free amine group is crucial for the inhibition of usp28 . This suggests that the compound may interact with its target through this functional group.
Biochemical Pathways
Compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have shown good antitumor activities . This suggests that the compound may have potential antitumor effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-13-2-6-15(7-3-13)26-18-16(22-23-26)17(20-12-21-18)24-8-10-25(11-9-24)19(27)14-4-5-14/h2-3,6-7,12,14H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMGLIQDZZRREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone |
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